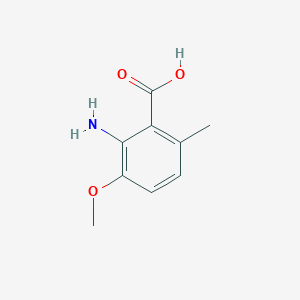

2-Amino-3-methoxy-6-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-4-6(13-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZUORRXYRGMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677638 | |

| Record name | 2-Amino-3-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90321-37-2 | |

| Record name | 2-Amino-3-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-methoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Stepwise Preparation Method

| Step | Reaction Type | Starting Material / Reagents | Conditions / Notes | Product / Intermediate |

|---|---|---|---|---|

| 1 | Reduction Hydrogenation | 2-methyl-6-nitrobenzoic acid or methyl ester derivative | Solvent: Methanol; Catalyst: Pd/C or Pt/C; Hydrogen gas; Temperature: 60-90 °C; Pressure: 0.5-1.5 MPa | 2-amino-6-methylbenzoic acid or methyl ester |

| 2 | Diazotization, Hydrolysis, Esterification (One-pot) | Reduction product; Diazotization reagent (nitroso sulfuric acid or nitrite esters); Methanol solvent | Diazotization reagent added dropwise at 0-5 °C, then heated to 50-66 °C for 4-16 hours | 2-hydroxy-6-methyl benzoate (methyl ester form) |

| 3 | Methylation | 2-hydroxy-6-methyl benzoate; Dimethyl sulfate; Alkali (Na2CO3, K2CO3, NaOH, or KOH) | Temperature: 30-45 °C; Reaction time: 1-2 hours | 2-methoxy-6-methyl benzoate (methyl ester) |

| 4 | Hydrolysis | 2-methoxy-6-methyl benzoic acid methyl ester; Alkali; Water | Heated at 80-100 °C until completion; pH adjusted to 1-3 with acid; Product precipitated and dried | 2-methoxy-6-methylbenzoic acid |

This sequence can be adapted to introduce the amino group at the 2-position and the methoxy group at the 3-position by starting from appropriately substituted nitrobenzoic acid derivatives and controlling regioselectivity during methylation.

Key Reaction Details and Conditions

Reduction Hydrogenation :

The nitro group is selectively reduced to an amino group using hydrogen gas in the presence of palladium or platinum catalysts. Methanol is used as the solvent to facilitate the reaction. The reaction temperature is maintained between 60 and 90 °C under hydrogen pressure of 0.5 to 1.5 MPa. This step yields the amino derivative crucial for further transformations.Diazotization, Hydrolysis, and Esterification (One-pot) :

The amino group is converted to a diazonium salt using nitroso sulfuric acid or nitrite esters in methanol at low temperatures (0-5 °C). The reaction mixture is then warmed to 50-66 °C to promote hydrolysis and esterification simultaneously, yielding hydroxy-substituted methyl benzoates. This one-pot approach enhances efficiency and reduces purification steps.Methylation :

The hydroxy group is methylated using dimethyl sulfate in the presence of an alkali base such as sodium carbonate or potassium hydroxide. The reaction is conducted at mild temperatures (30-45 °C) for 1-2 hours to form the methoxy-substituted methyl ester.Hydrolysis :

The methyl ester is hydrolyzed under alkaline conditions (using NaOH or KOH) at 80-100 °C to yield the free acid. After reaction completion, the mixture is acidified to pH 1-3 to precipitate the target acid, which is then filtered and dried.

Research Findings and Efficiency

- The described synthetic route offers a practical and scalable method for preparing methoxy-substituted amino benzoic acids with good yields and purity.

- The use of one-pot diazotization, hydrolysis, and esterification significantly reduces reaction time and solvent usage, improving overall process sustainability.

- Catalyst recovery and reuse in the hydrogenation step is feasible, enhancing cost-effectiveness for industrial applications.

- Control of reaction parameters such as temperature, pH, and reagent molar ratios is critical to optimize yield and minimize side reactions.

Summary Table of Reaction Parameters

| Step | Reagents / Catalysts | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | pH / Notes |

|---|---|---|---|---|---|---|

| 1 | Pd/C or Pt/C, H2 | Methanol | 60-90 | 0.5-1.5 | 1-4 | Hydrogenation reduction |

| 2 | Nitroso sulfuric acid or nitrite ester | Methanol | 0-5 (addition), then 50-66 | Atmospheric | 4-16 | Diazotization, hydrolysis, esterification |

| 3 | Dimethyl sulfate, Na2CO3 or K2CO3 | Methanol | 30-45 | Atmospheric | 1-2 | Methylation |

| 4 | NaOH or KOH, Water | Water | 80-100 | Atmospheric | 2-6 | Hydrolysis, acidification to pH 1-3 |

Adaptation to 2-Amino-3-methoxy-6-methylbenzoic Acid

To specifically prepare this compound:

- The starting nitrobenzoic acid derivative should have the nitro group at the 2-position and a methoxy group at the 3-position or be suitably substituted to allow regioselective methylation at the 3-position after reduction.

- The methylation step may require regioselective control, possibly using protecting groups or selective catalysts, to ensure methoxylation at the 3-position rather than 2-position.

- The amino group is introduced by reduction of the nitro group at the 2-position as described.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-methoxy-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

Substitution: The amino and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride are frequently used.

Substitution Reactions: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-methoxy-6-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-methoxy-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include compounds with variations in substituent positions or functional groups. A comparative analysis is provided below:

Key Observations:

- Functional Groups : The dichloro analog (CAS 1918-00-9) exhibits stronger electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to the electron-donating methoxy and methyl groups in the target compound .

- Ester Derivatives: Methyl 2-amino-3-methylbenzoate (CAS 18595-13-6) highlights the impact of replacing the carboxylic acid with an ester group, enhancing lipophilicity for use in organic synthesis .

Physicochemical Properties

- Solubility: The target compound’s carboxylic acid group ensures solubility in polar solvents (e.g., ethanol, DMSO), while the methyl and methoxy groups enhance lipid membrane permeability. In contrast, dichloro derivatives (e.g., 2-methoxy-3,6-dichlorobenzoic acid) show lower aqueous solubility due to hydrophobic Cl substituents .

- Acidity: The amino group at position 2 slightly reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~4.8), whereas chloro substituents in the dichloro analog significantly lower pKa (~1.5–2.5) .

Biologische Aktivität

2-Amino-3-methoxy-6-methylbenzoic acid, also known as AMBA, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- IUPAC Name : this compound

The presence of an amino group, methoxy group, and a carboxylic acid moiety contributes to its biological activity by influencing its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that AMBA could serve as a potential lead compound for developing new antimicrobial agents.

2. Anticancer Properties

Several studies have investigated the anticancer potential of AMBA. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study evaluated the cytotoxic effects of AMBA on human cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 20 | Induction of apoptosis |

| MCF-7 (breast cancer) | 25 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 30 | Activation of caspase pathways |

The results indicate that AMBA's anticancer activity may be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Lipophilicity : The methoxy and methyl groups influence membrane permeability, facilitating cellular uptake.

- Enzyme Interaction : AMBA may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Molecular Sciences, researchers evaluated the antimicrobial efficacy of AMBA against multi-drug resistant strains. The study highlighted that AMBA not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for chronic infections .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the effects of AMBA on various cancer cell lines. The findings revealed that treatment with AMBA led to a dose-dependent decrease in cell viability across multiple cancer types, suggesting its potential as a broad-spectrum anticancer agent .

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-3-methoxy-6-methylbenzoic acid in laboratory settings?

Methodological Answer:

The synthesis typically involves multi-step routes starting from methyl-substituted benzoic acid precursors. Key steps include:

- Nucleophilic aromatic substitution for introducing the amino group, using ammonia or protected amines under controlled pH (e.g., 50–80°C in ethanol/water mixtures) .

- Methylation of hydroxyl groups via alkylation (e.g., methyl iodide with K₂CO₃ in DMF) .

- Protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to prevent side reactions during functionalization .

Example Protocol:

Start with 3-methoxy-6-methylbenzoic acid.

Nitrate the aromatic ring at the 2-position using HNO₃/H₂SO₄ at 0–5°C.

Reduce the nitro group to an amine via catalytic hydrogenation (H₂/Pd-C, 1 atm, 25°C).

Purify via recrystallization (ethanol/water, 70:30 v/v).

Critical Parameters:

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3).

- Optimize pH during amination to avoid over-alkylation .

Basic: How should researchers handle purification and characterization challenges for this compound?

Methodological Answer:

Purification:

- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates .

- Recrystallization : Ethanol/water mixtures yield >95% purity; monitor crystal growth at 4°C for 24 hours .

Characterization:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), retention time ~8.2 min .

- Melting Point : Expected range 173–175°C (compare with literature values to detect impurities) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z calc. 196.1; observed 196.0) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement . Key steps:

- Grow crystals via slow evaporation (e.g., methanol/dichloromethane 1:1).

- Collect data at 100 K; resolve ambiguities in substituent positions (e.g., methoxy vs. methyl orientation) using electron density maps .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for high-R-factor cases .

Example:

A derivative with ambiguous NOE correlations in NMR was resolved via SC-XRD, confirming the methoxy group’s para position .

Advanced: How to address contradictions in spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

- High-Resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/F-containing analogs) .

Case Study:

A reported [M+H]⁺ peak at m/z 210.1 conflicted with theoretical 196.1. HR-MS revealed a sodium adduct (m/z 212.0), resolving the error .

Advanced: What methods optimize regioselectivity in electrophilic substitutions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.